molecular formula C17H25ClN4O4S B2368842 N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide CAS No. 878723-10-5

N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide

Cat. No. B2368842
CAS RN: 878723-10-5
M. Wt: 416.92
InChI Key: NEXZLBKRZHJGIX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide is a chemical compound that has garnered significant attention in the scientific research community. It is commonly referred to as "CMPD101" and is a potent and selective inhibitor of the protein kinase CK1δ. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Antimicrobial Activity

Studies have synthesized and evaluated compounds related to N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide, demonstrating broad-spectrum antimicrobial properties. Compounds have shown significant Minimum Inhibitory Concentration (MIC) values against Candida species, suggesting potential use in treating fungal infections. The antimicrobial efficacy is supported by structural confirmation through IR, 1H NMR, and mass spectral data (Özlem Temiz‐Arpacı et al., 2005).

Anticancer Activity

A novel series of acetamide derivatives, possessing morpholine or different piperazines, has been synthesized and characterized, with some compounds showing promising anticancer activity in vitro. The assessment of toxicities and drug-likeness profiles of these compounds suggests their potential as anticancer agents, with significant activity observed against certain cancer cell lines (Ahmed R Ali et al., 2013).

Acetylcholinesterase Inhibitors

Compounds derived from N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide have been investigated for their potential as acetylcholinesterase inhibitors. These inhibitors could play a crucial role in treating diseases like Alzheimer's by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Certain synthesized compounds demonstrated high inhibition rates, indicating potential therapeutic applications (L. Yurttaş et al., 2013).

Anticonvulsant Properties

Research into N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide derivatives has also explored their anticonvulsant properties. Some derivatives have shown efficacy in preclinical models of epilepsy, offering potential new avenues for the treatment of this condition. The evaluation of these compounds in animal models has highlighted their promise in managing seizures with minimal neurotoxicity, suggesting a favorable therapeutic profile (K. Kamiński et al., 2011).

DNA and Protein Binding Studies

The interaction of related compounds with DNA and proteins has been studied, revealing their potential in understanding molecular mechanisms underlying various biological processes. These studies provide insights into the interaction dynamics of these compounds with biological macromolecules, which is crucial for drug development and therapeutic applications (N. Raj et al., 2020).

Enzyme Inhibition

Derivatives of N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide have been evaluated for their enzyme inhibitory activities, particularly against enzymes like carbonic anhydrase and cholinesterases. Such inhibitors have potential therapeutic applications in conditions like glaucoma, Alzheimer's disease, and myasthenia gravis (N. Virk et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O4S/c1-14-2-3-15(18)12-16(14)19-17(23)13-20-4-6-21(7-5-20)27(24,25)22-8-10-26-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXZLBKRZHJGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide

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